![molecular formula C9H12O2 B3031902 4-Ethoxy-2-methylphenol CAS No. 84822-50-4](/img/structure/B3031902.png)
4-Ethoxy-2-methylphenol
Overview
Description
4-Ethoxy-2-methylphenol is a chemical compound with the molecular formula C9H12O2 . It is a phenol with an ethoxy group and a methyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2-methylphenol consists of a benzene ring with an ethoxy group (C2H5O) and a methyl group (CH3) attached to it . The molecular weight of this compound is 152.1904 .Physical And Chemical Properties Analysis
4-Ethoxy-2-methylphenol is a solid at room temperature . It has a molecular weight of 152.1904 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Tautomerism and Molecular Interactions
- Study on (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol : This compound, closely related to 4-Ethoxy-2-methylphenol, was investigated for its tautomerism in different solvent media and the solid state. The research highlighted the molecular structure and spectroscopic properties, emphasizing the enol form in various solvents (Albayrak et al., 2011).
Steric and Spin Density Effects
- ESR Study on 4-ethoxy-2,3,5,6-tetramethylphenol : This research analyzed the radicals derived from 4-ethoxy-2,3,5,6-tetramethylphenol, examining the effects of steric and spin density on these radicals. Such studies are crucial in understanding the electronic properties of these compounds (Ondercin et al., 1976).
Chemical Reactivity and Structure Analysis
- Spectroscopic and XRD Analysis of Ethoxyphenol Compounds : The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized. This research provided insights into the molecular structure, interactions, and reactivity of such compounds, contributing to the broader understanding of ethoxyphenols (Demircioğlu et al., 2019).
Antioxidant and Biological Activities
- Comparative Study on Eugenol Derivatives : Research on derivatives of eugenol, which include compounds similar to 4-Ethoxy-2-methylphenol, demonstrated significant antioxidative properties. These findings are relevant in the context of food preservation, pharmaceuticals, and potentially in experimental cancer treatments (Mastelić et al., 2008).
Environmental Impact and Degradation
- Degradation of Chloro-methylphenols : Research on the degradation of chloro-methylphenols, including 4-chloro-2-methylphenol, in aqueous solutions used Electro-Fenton and photoelectro-Fenton processes. This study is crucial for understanding the environmental impact and removal methods for such compounds (Irmak et al., 2006).
Safety and Hazards
4-Ethoxy-2-methylphenol is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Mechanism of Action
Target of Action
4-Ethoxy-2-methylphenol is a chemical compound with the molecular formula C9H12O2
Biochemical Pathways
It’s worth noting that phenols, a class of compounds to which 4-ethoxy-2-methylphenol belongs, are known to participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of 4-Ethoxy-2-methylphenol can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
properties
IUPAC Name |
4-ethoxy-2-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIJGPDWSLQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607543 | |
Record name | 4-Ethoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylphenol | |
CAS RN |
84822-50-4 | |
Record name | 4-Ethoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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